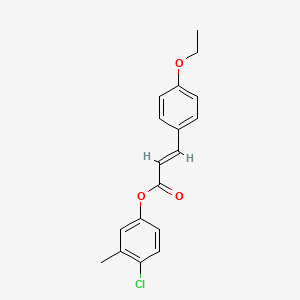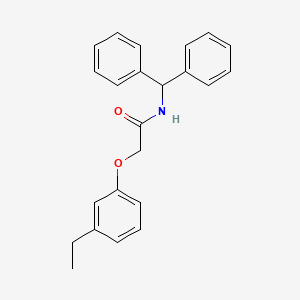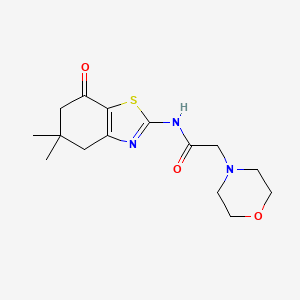
3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone is a compound that has attracted a lot of attention in scientific research due to its potential therapeutic applications. This compound is a semicarbazone derivative, which is a class of compounds known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain. It is also believed to interact with DNA and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to exhibit anticonvulsant activity in animal models of epilepsy. In addition, it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone in lab experiments is its diverse biological activities. It can be used in a variety of assays to study its effects on inflammation, pain, epilepsy, and cancer. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone. One area of research could focus on its potential use as a chelating agent for heavy metals. Another area of research could focus on its potential use as an antitumor agent, either alone or in combination with other drugs. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone involves the reaction of 3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction yields the semicarbazone derivative, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(2,4-dimethylphenyl)-1-(2-thienyl)-2-propen-1-one semicarbazone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. It has also been investigated for its potential use as a chelating agent for heavy metals.
Propiedades
IUPAC Name |
[(E)-[(E)-3-(2,4-dimethylphenyl)-1-thiophen-2-ylprop-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-6-13(12(2)10-11)7-8-14(18-19-16(17)20)15-4-3-9-21-15/h3-10H,1-2H3,(H3,17,19,20)/b8-7+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFIKFIKDBZOPB-UABRHEIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=N\NC(=O)N)/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(E)-3-(2,4-dimethylphenyl)-1-thiophen-2-ylprop-2-enylidene]amino]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)
![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)

![7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)


![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![N,N-dimethyl-4-{[(1S*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5691110.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691139.png)